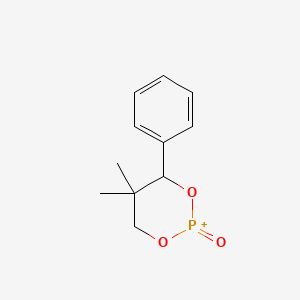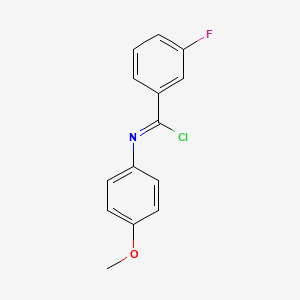
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride is an organic compound that features a fluorine atom, a methoxyphenyl group, and a carboximidoyl chloride group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride typically involves the following steps:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is replaced with a fluorine atom through a fluorination reaction.
Methoxylation: The phenyl ring is methoxylated to introduce the methoxy group.
Carboximidoylation: Finally, the carboximidoyl chloride group is introduced through a reaction with a suitable reagent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom and the methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets. The fluorine atom and the methoxy group can influence the compound’s binding affinity and reactivity. The carboximidoyl chloride group can participate in various chemical reactions, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-N-(3-methoxyphenyl)benzene-1-carboximidoyl chloride
- 3-Fluoro-N-(4-methylphenyl)benzene-1-carboximidoyl chloride
- 2-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride
Uniqueness
3-Fluoro-N-(4-methoxyphenyl)benzene-1-carboximidoyl chloride is unique due to the specific positioning of the fluorine atom and the methoxy group on the benzene ring. This unique structure can influence its chemical reactivity and binding properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
828264-04-6 |
|---|---|
Fórmula molecular |
C14H11ClFNO |
Peso molecular |
263.69 g/mol |
Nombre IUPAC |
3-fluoro-N-(4-methoxyphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C14H11ClFNO/c1-18-13-7-5-12(6-8-13)17-14(15)10-3-2-4-11(16)9-10/h2-9H,1H3 |
Clave InChI |
HFRCTVDBZWRUMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=C(C2=CC(=CC=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


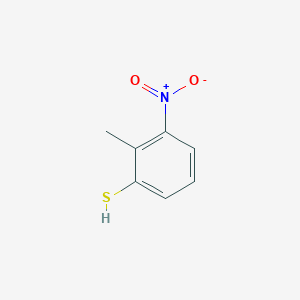
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
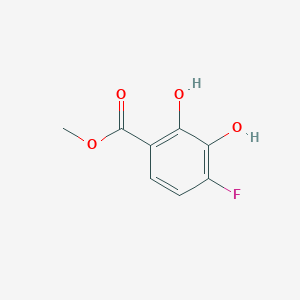
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
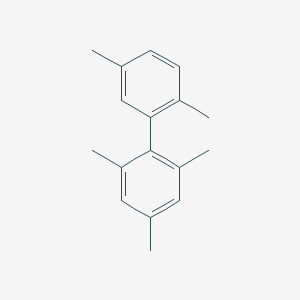
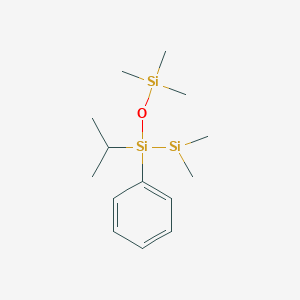
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

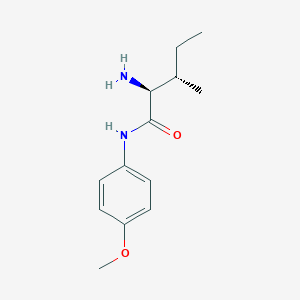
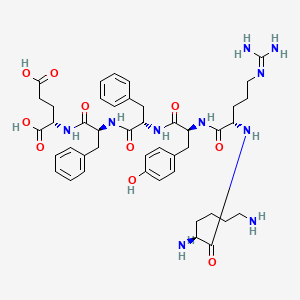
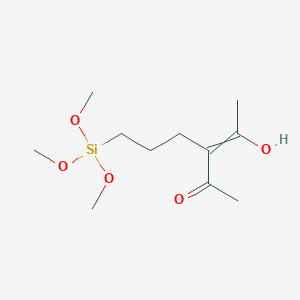
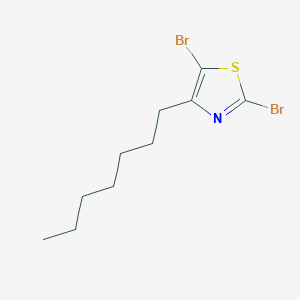
![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
